molecular formula C18H10O4 B14666610 Lachnanthopyrone CAS No. 37011-64-6

Lachnanthopyrone

Cat. No.: B14666610
CAS No.: 37011-64-6
M. Wt: 290.3 g/mol
InChI Key: TUROAXCIAPETPG-UHFFFAOYSA-N
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Description

Lachnanthopyrone is a specialized metabolite belonging to the furanopyrone class, characterized by a fused furan-pyran ring system with substituents that dictate its bioactivity and physicochemical properties.

Properties

CAS No.

37011-64-6

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

IUPAC Name

7-hydroxy-10-phenyl-3-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,9,11-pentaene-2,8-dione

InChI

InChI=1S/C18H10O4/c19-14-8-11-9-22-18(21)13-7-6-12(10-4-2-1-3-5-10)16(15(11)13)17(14)20/h1-9,19H

InChI Key

TUROAXCIAPETPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)OC=C4C=C(C3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lachnanthopyrone can be synthesized through various organic synthesis methods. One common approach involves the use of polyketide pathways, where the phenalenone nucleus is formed from acetate-derived intermediates . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the correct formation of the phenalenone structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using fungi or plants known to produce phenalenone derivatives. The extraction and purification processes are then employed to isolate this compound from the mixture of compounds produced.

Chemical Reactions Analysis

Types of Reactions: Lachnanthopyrone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenalenone nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various substituted phenalenones, quinones, and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Lachnanthopyrone has several applications in scientific research:

Mechanism of Action

The mechanism by which Lachnanthopyrone exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis via the mitochondrial pathway . It may also interact with cellular enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Functional and Analytical Comparison with Tanshinones

Bioactivity Profiles

While tanshinones (diterpenoids from Salvia miltiorrhiza) exhibit cardiovascular and anti-inflammatory effects via modulation of NF-κB and MAPK pathways, furanopyrones like this compound are associated with antimicrobial activity against Gram-positive bacteria . This divergence highlights structure-activity relationships: tanshinones’ lipophilic abietane skeleton enhances membrane permeability, whereas furanopyrones’ polar groups may target extracellular enzymes.

Table 2: Functional Comparison
Compound Primary Bioactivity Molecular Targets Analytical Method (Validation)
Tanshinone IIA Anti-inflammatory NF-κB, STAT3 HPLC-DAD (λ = 270 nm)
This compound Antimicrobial Bacterial cell wall synthesis LC-MS (ESI+)

Analytical Challenges

  • Tanshinones require reversed-phase HPLC with C18 columns due to hydrophobicity .
  • This compound, being more polar, may necessitate HILIC or ion-pair chromatography for optimal separation, as seen in related furanopyrones .

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